

An In-depth Technical Guide to the Gas-Phase Properties of Methylketene

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Compound of Interest

Compound Name: Methylketene

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Introduction

Methylketene (CH_3CHCO), a reactive organic intermediate, plays a significant role in various chemical processes, including atmospheric chemistry and combustion. A thorough understanding of its gas-phase properties is crucial for developing accurate kinetic models and for its potential applications in organic synthesis. This technical guide provides a comprehensive overview of the core gas-phase properties of **methylketene**, including its thermochemical data, spectroscopic parameters, and reactivity. Detailed experimental protocols for key measurements are provided, along with visualizations of its unimolecular decomposition pathway.

Core Gas-Phase Properties

The fundamental gas-phase properties of **methylketene** are summarized below. These values have been compiled from various experimental and computational studies and are essential for modeling its behavior in the gas phase.

Table 1: Thermochemical Properties of Methylketene

Property	Value	Units	Method	Reference
Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-66.9 ± 4.7	kJ/mol	Dissociative Photoionization Mass Spectrometry	[1]
Ionization Energy (Adiabatic)	8.937 ± 0.020	eV	Photoelectron Photoion Coincidence Spectroscopy (PEPICO)	[2][3][4]
Proton Affinity (PA)	845 ± 3	kJ/mol	Ion Cyclotron Resonance Mass Spectrometry	[5]
Gas-Phase Basicity (GB)	809 ± 3	kJ/mol	Thermokinetic Method	[6]

Table 2: Spectroscopic Properties of Methylketene

Property	Value	Units	Method	Reference
Rotational Constant A	38664(25)	MHz	Infrared Spectroscopy	[7]
Rotational Constant B	4507.40 ± 0.11	MHz	Microwave Spectroscopy	[8]
Rotational Constant C	4136.97 ± 0.11	MHz	Microwave Spectroscopy	[8]
C=C=O Antisymmetric Stretch	~2136	cm^{-1}	Infrared Spectroscopy	[7]
C=C Stretch	~1145	cm^{-1}	Infrared Spectroscopy	[7]
CH ₃ Rocking	~1038	cm^{-1}	Infrared Spectroscopy	[7]

Experimental Protocols

Detailed methodologies for the determination of key gas-phase properties of **methylketene** are outlined below.

Synthesis of Methylketene via Pyrolysis of Propionic Anhydride

This protocol is adapted from the method described by Derbali et al.[\[2\]](#)[\[4\]](#) and Lopez et al.[\[8\]](#).

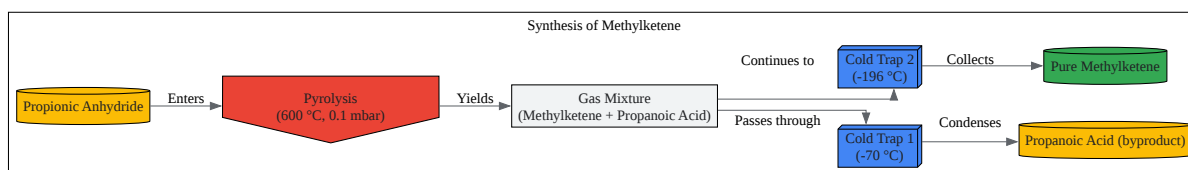
Apparatus:

- A quartz tube furnace capable of reaching at least 600 °C.
- A vacuum line equipped with a pressure gauge.
- Two U-tube traps.
- A cold bath at -70 °C (e.g., dry ice/acetone).
- A cold bath at -196 °C (liquid nitrogen).
- Propionic anhydride (precursor).

Procedure:

- Assemble the pyrolysis setup with the quartz tube placed inside the furnace. Connect one end of the tube to the vacuum line and the other end to the series of two U-tube traps.
- Cool the first U-tube trap to -70 °C to condense the propanoic acid byproduct.
- Cool the second U-tube trap with liquid nitrogen (-196 °C) to collect the **methylketene** product.
- Evacuate the system to a pressure of approximately 0.1 mbar.
- Heat the furnace to 600 °C.

- Introduce propionic anhydride into the heated quartz tube at a controlled rate. The propionic anhydride will pyrolyze to form **methylketene** and propanoic acid.
- The gas mixture passes through the first cold trap, where the less volatile propanoic acid condenses.
- The more volatile **methylketene** passes through the first trap and is collected in the second trap cooled by liquid nitrogen.
- After the pyrolysis is complete, the collected **methylketene** can be purified by trap-to-trap distillation under vacuum.



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Caption: Workflow for the synthesis of **methylketene**.

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

This protocol is based on the experimental setup described by Derbali et al.[2][4].

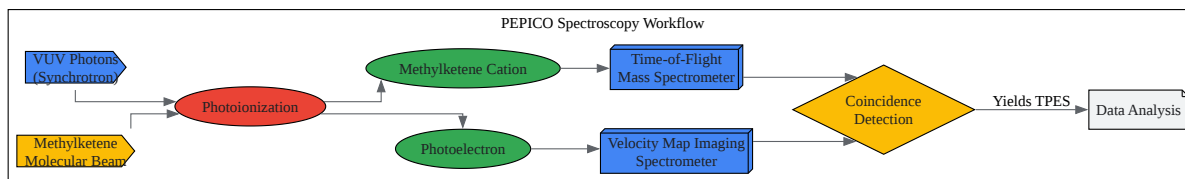
Apparatus:

- Synchrotron radiation source providing tunable vacuum ultraviolet (VUV) photons.
- A gas-phase photoionization spectrometer equipped with a velocity map imaging (VMI) electron spectrometer and a time-of-flight (TOF) ion spectrometer.

- A pyrolysis source for in-situ generation of **methylketene** (as described above).
- Data acquisition system for coincident detection of electrons and ions.

Procedure:

- Generate a molecular beam of **methylketene** by pyrolysis of propionic anhydride and introduce it into the ionization region of the spectrometer.
- Cross the molecular beam with a monochromatized VUV photon beam from the synchrotron.
- The VUV photons ionize the **methylketene** molecules.
- The resulting photoelectrons and photoions are accelerated in opposite directions by a static electric field.
- The photoelectrons are focused onto a position-sensitive detector using a VMI lens system, which allows for the measurement of their kinetic energy and angular distribution.
- The photoions are accelerated through a TOF mass spectrometer and detected.
- The detection of an electron and an ion in coincidence allows for the mass-selection of the photoionization events.
- By scanning the photon energy and recording the electron kinetic energy spectrum for each ion mass, the threshold photoelectron spectrum (TPES) and state-selective photoionization cross-sections can be obtained.
- The adiabatic ionization energy is determined from the onset of the first vibrational band in the TPES.



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Caption: Experimental workflow for PEPICO spectroscopy.

Millimeter-wave Spectroscopy

This protocol is based on the experimental setup described by Lopez et al.[8].

Apparatus:

- A millimeter-wave spectrometer consisting of a frequency synthesizer, a series of frequency multipliers, and a detector.
- A vacuum chamber containing a gas cell.
- A pyrolysis source for the production of **methylketene**.
- A pressure gauge.

Procedure:

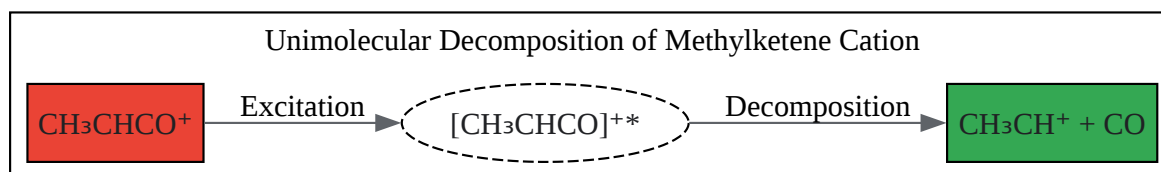
- Synthesize **methylketene** using the pyrolysis method described previously and introduce the purified gas into the gas cell within the vacuum chamber.
- Maintain the pressure in the cell at a low value (e.g., a few tens of mTorr) to minimize pressure broadening of the spectral lines.
- Generate millimeter-wave radiation using the frequency synthesizer and multipliers.

- Pass the radiation through the gas cell.
- Detect the radiation that passes through the cell.
- Scan the frequency of the radiation and record the absorption of radiation by the **methylketene** molecules.
- The resulting absorption spectrum will show a series of sharp lines corresponding to the rotational transitions of the molecule.
- Analyze the frequencies of these transitions using a suitable Hamiltonian model to determine the rotational constants (A, B, and C) and other spectroscopic parameters of **methylketene**.

Gas-Phase Reactivity

Unimolecular Decomposition

Upon photoionization, **methylketene** can undergo unimolecular decomposition. The primary dissociation channel involves the loss of a carbon monoxide (CO) molecule to form the ethylidene radical cation (CH_3CH^+).^{[2][3][4]}

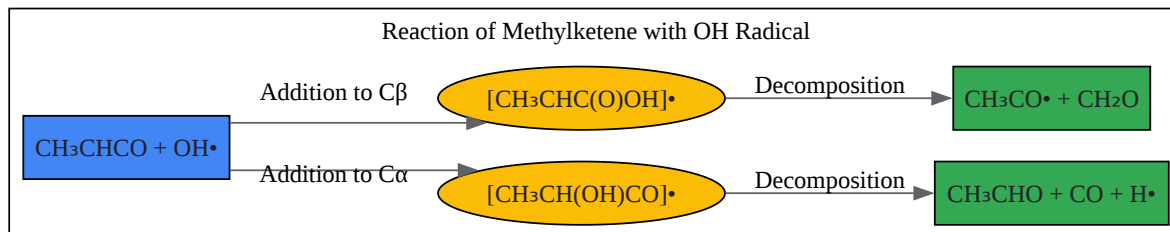


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Caption: Unimolecular decomposition of **methylketene** cation.

Reaction with Hydroxyl Radical

The reaction of **methylketene** with the hydroxyl (OH) radical is an important process in atmospheric chemistry. Theoretical studies suggest that the reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, followed by decomposition of the resulting adduct.^[9]



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Caption: Reaction pathways of **methylketene** with OH radical.

Conclusion

This technical guide has provided a detailed overview of the essential gas-phase properties of **methylketene**. The tabulated thermochemical and spectroscopic data serve as a valuable resource for computational and experimental studies. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important reactive intermediate. The visualized reaction pathways for its unimolecular decomposition and reaction with the hydroxyl radical offer insights into its gas-phase reactivity. This compilation of information is intended to be a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.

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References

- 1. researchgate.net [researchgate.net]
- 2. Unimolecular decomposition of methyl ketene and its dimer in the gas phase: theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]

- 4. cosmicchemist.com [cosmicchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The millimeter-wave spectrum of methyl ketene and the astronomical search for it | Astronomy & Astrophysics (A&A) [aanda.org]
- 9. researchgate.net [researchgate.net]
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